molecular formula C19H18O B14349992 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol CAS No. 94849-68-0

1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol

Cat. No.: B14349992
CAS No.: 94849-68-0
M. Wt: 262.3 g/mol
InChI Key: FUKYCTYHVDDYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol is an organic compound with the molecular formula C19H18O It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol typically involves the hydrogenation of 1-Methylbenz(a)anthracene. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the hydroxyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenz(a)anthracene: A precursor in the synthesis of 1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracen-1-ol.

    Benz(a)anthracene: The parent compound from which this compound is derived.

    1-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene: A structurally similar compound lacking the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydrobenz(a)anthracene framework. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94849-68-0

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-benzo[a]anthracen-1-ol

InChI

InChI=1S/C19H18O/c1-19(20)10-4-7-13-8-9-16-11-14-5-2-3-6-15(14)12-17(16)18(13)19/h2-3,5-6,8-9,11-12,20H,4,7,10H2,1H3

InChI Key

FUKYCTYHVDDYCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C3=CC4=CC=CC=C4C=C3C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.